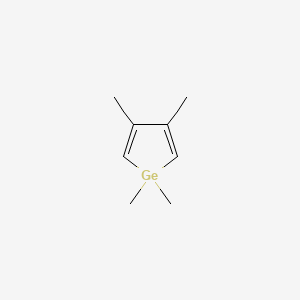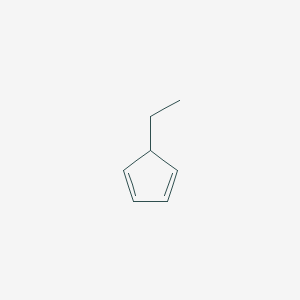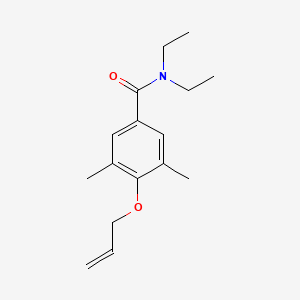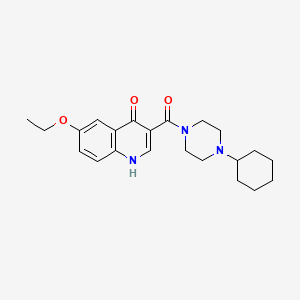
1,1-Bis(methylselanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(methylselanyl)ethane is an organoselenium compound with the molecular formula C4H10Se2. It is characterized by the presence of two methylselanyl groups attached to the same carbon atom.
Méthodes De Préparation
The synthesis of 1,1-Bis(methylselanyl)ethane typically involves the reaction of ethylene with methylselenol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
1,1-Bis(methylselanyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diselenides or other selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diselenides, while substitution can produce various organoselenium derivatives.
Applications De Recherche Scientifique
1,1-Bis(methylselanyl)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s potential antioxidant properties make it a subject of interest in biological studies, especially in the context of oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a selenium supplement.
Mécanisme D'action
The mechanism by which 1,1-Bis(methylselanyl)ethane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s selenium atoms play a crucial role in these interactions, as selenium is known for its redox properties and ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
1,1-Bis(methylselanyl)ethane can be compared with other organoselenium compounds, such as:
1,2-Bis(methylselanyl)ethane: Similar in structure but with selenium atoms on different carbon atoms.
1,1-Bis(phenylselanyl)ethane: Contains phenyl groups instead of methyl groups, leading to different chemical properties and reactivity.
1,1-Bis(methylthio)ethane: Sulfur analog of this compound, with sulfur atoms replacing selenium.
Propriétés
Numéro CAS |
56051-04-8 |
|---|---|
Formule moléculaire |
C4H10Se2 |
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
1,1-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-4(5-2)6-3/h4H,1-3H3 |
Clé InChI |
HVAFTYZTWMMXDY-UHFFFAOYSA-N |
SMILES canonique |
CC([Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



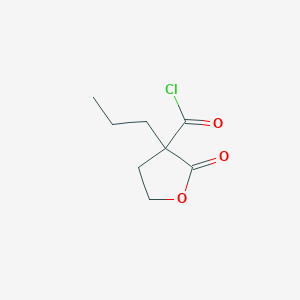
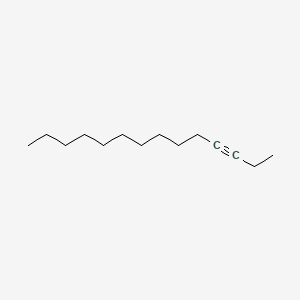

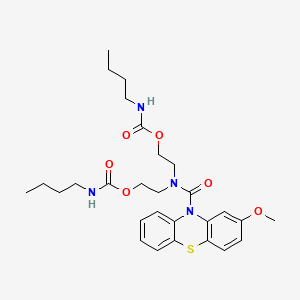
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
